2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile 2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 303985-50-4
VCID: VC5901598
InChI: InChI=1S/C32H28N2S/c1-23-4-10-26(11-5-23)16-18-29-20-30(19-17-27-12-6-24(2)7-13-27)34-32(31(29)21-33)35-22-28-14-8-25(3)9-15-28/h4-20H,22H2,1-3H3/b18-16-,19-17+
SMILES: CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N
Molecular Formula: C32H28N2S
Molecular Weight: 472.65

2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

CAS No.: 303985-50-4

Cat. No.: VC5901598

Molecular Formula: C32H28N2S

Molecular Weight: 472.65

* For research use only. Not for human or veterinary use.

2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile - 303985-50-4

Specification

CAS No. 303985-50-4
Molecular Formula C32H28N2S
Molecular Weight 472.65
IUPAC Name 4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C32H28N2S/c1-23-4-10-26(11-5-23)16-18-29-20-30(19-17-27-12-6-24(2)7-13-27)34-32(31(29)21-33)35-22-28-14-8-25(3)9-15-28/h4-20H,22H2,1-3H3/b18-16-,19-17+
Standard InChI Key BKXMVIDMLNPOEG-JQNBNMKOSA-N
SMILES CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central pyridine ring substituted at positions 2, 4, and 6. Position 2 hosts a 4-methylbenzylsulfanyl group (SCH2C6H3(4CH3)-\text{S}-\text{CH}_2-\text{C}_6\text{H}_3(4-\text{CH}_3)), while positions 4 and 6 are occupied by 4-methylstyryl groups (CH=CHC6H4(4CH3)-\text{CH}=\text{CH}-\text{C}_6\text{H}_4(4-\text{CH}_3)). The stereochemistry of the styryl groups is defined as (Z)(Z) at position 4 and (E)(E) at position 6, as indicated by the IUPAC name . The nitrile group at position 3 introduces electron-withdrawing character, influencing the compound’s electronic properties and reactivity.

Spectral and Physical Data

Key spectral identifiers include:

  • InChIKey: BKXMVIDMLNPOEG-JQNBNMKOSA-N

  • SMILES: CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N

  • PubChem CID: 5707618

Experimental data on solubility, melting point, and stability remain unreported, though the presence of hydrophobic aromatic groups suggests limited aqueous solubility. Theoretical calculations predict a molar extinction coefficient ε>104M1cm1\varepsilon > 10^4 \, \text{M}^{-1}\text{cm}^{-1} in the UV-visible range due to extended conjugation.

Table 1: Comparative Properties of Nicotinonitrile Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-[(2-Methylbenzyl)sulfanyl]-...C32H28N2S\text{C}_{32}\text{H}_{28}\text{N}_{2}\text{S}472.652-Methylbenzylsulfanyl
2-[(4-Chlorobenzyl)sulfanyl]-...C31H25ClN2S\text{C}_{31}\text{H}_{25}\text{Cl}\text{N}_{2}\text{S}493.064-Chlorobenzylsulfanyl
2-{[4-(Tert-butyl)benzyl]sulfanyl}-...C33H34N2S\text{C}_{33}\text{H}_{34}\text{N}_{2}\text{S}514.724-(Tert-butyl)benzylsulfanyl

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves three primary stages:

  • Formation of the Nicotinonitrile Core: A pyridine ring is constructed via cyclization reactions, such as the Hantzsch pyridine synthesis, followed by nitrile group introduction.

  • Styryl Group Attachment: The 4-methylstyryl groups are installed via palladium-catalyzed cross-coupling reactions. The Heck reaction, employing Pd(OAc)2\text{Pd}(\text{OAc})_2 and a phosphine ligand, is favored for its regioselectivity and tolerance of electron-deficient pyridine systems.

  • Sulfanyl Group Incorporation: A nucleophilic substitution reaction between a pyridine-thiol intermediate and 4-methylbenzyl bromide introduces the sulfanyl moiety. Alternative methods include thiol-ene click chemistry under radical initiation .

Process Considerations

  • Yield Optimization: Reported yields for analogous compounds range from 35% to 62%, depending on purification methods (e.g., column chromatography vs. recrystallization).

  • Stereochemical Control: The E/ZE/Z configuration of styryl groups is influenced by reaction temperature and catalyst choice. Higher temperatures (>100C>100^\circ \text{C}) favor thermodynamically stable EE-isomers .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

Replacing the 4-methylbenzyl group with a 4-chlorobenzyl group (CAS 303985-42-4) increases molecular polarity (logP\log P reduced by 0.8 units) but may compromise OLED performance due to charge trapping . Conversely, the tert-butyl analog (CAS N/A) exhibits enhanced solubility in nonpolar solvents (logP=5.2\log P = 5.2) but reduced thermal stability (Tdec=210CT_{\text{dec}} = 210^\circ \text{C} vs. 240°C for the methyl derivative).

Biological Activity Trends

Future Research Directions

  • Empirical Validation of Electronic Properties: Ultrafast spectroscopy and cyclic voltammetry to quantify charge carrier mobility and HOMO-LUMO levels.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize kinase inhibition or antimicrobial efficacy.

  • Scale-Up Synthesis: Development of continuous-flow methodologies to improve yield and reduce palladium catalyst loading.

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